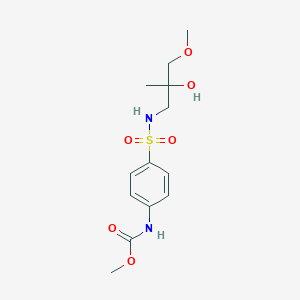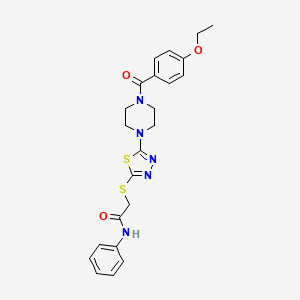
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound with a unique structure that combines a methoxypropyl group, a propan-2-yl group, and a sulfanylideneimidazolidinone core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methoxypropylamine, isopropylamine, and carbon disulfide.
Formation of Intermediate: The initial step involves the reaction of 3-methoxypropylamine with carbon disulfide to form a dithiocarbamate intermediate.
Cyclization: The dithiocarbamate intermediate undergoes cyclization with isopropylamine under controlled conditions to form the imidazolidinone ring.
Final Product Formation: The final step involves the oxidation of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring or the sulfanylidene group.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl or propan-2-yl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazolidinone derivatives.
Substitution Products: Substituted imidazolidinone derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-thioxoimidazolidin-4-one: Similar structure but with a thioxo group instead of sulfanylidene.
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of sulfanylidene.
Uniqueness
Structural Features: The presence of the sulfanylidene group provides unique reactivity and potential biological activity.
Chemical Properties: Different reactivity compared to similar compounds due to the specific functional groups present.
This comprehensive overview highlights the significance of 3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one in various scientific and industrial fields
特性
IUPAC Name |
3-(3-methoxypropyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-7(2)8-9(13)12(10(15)11-8)5-4-6-14-3/h7-8H,4-6H2,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNFGJTXVWSSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)CCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2765360.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide](/img/structure/B2765361.png)
![[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2765362.png)

![N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2765367.png)
![N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2765368.png)


![2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2765377.png)
![3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2765378.png)

